Hexokinase Inhibition Potency: Ki Value Defines D-Mannoheptulose as a Reference Inhibitor
D-Mannoheptulose competitively inhibits hexokinase and glucokinase with a Ki of 0.25 mM against D-glucose as the substrate . This Ki value, established across diverse organisms, provides a quantitative benchmark for inhibitor potency. In contrast, alternative hexokinase inhibitor 2-deoxy-D-glucose (2-DG) is not a pure inhibitor but a substrate that is phosphorylated to 2-DG-6-phosphate, which subsequently inhibits hexokinase non-competitively with a distinct mechanism and downstream metabolic consequences [1].
| Evidence Dimension | Hexokinase/glucokinase inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.25 mM |
| Comparator Or Baseline | 2-Deoxy-D-glucose (2-DG): phosphorylated substrate, not a pure competitive inhibitor; non-competitive inhibition by product 2-DG-6-P |
| Quantified Difference | Mechanistic distinction: D-Mannoheptulose is a competitive inhibitor that is not metabolized; 2-DG is metabolized, generating inhibitory product |
| Conditions | Enzymatic assay measuring D-glucose phosphorylation; applicable to hexokinase and glucokinase from diverse organisms |
Why This Matters
Procurement of D-Mannoheptulose-13C is essential when experimental design requires a non-metabolizable competitive hexokinase inhibitor with a defined Ki for quantitative enzyme kinetic studies or when the metabolic fate of the inhibitor itself must be excluded as a confounding variable.
- [1] Aft RL, Zhang FW, Gius D. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death. British Journal of Cancer. 2002;87(7):805-812. View Source
